

Regaloside B: A Comprehensive Technical Review for Drug Discovery Professionals

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Compound of Interest

Compound Name: *Regaloside B*

Cat. No.: *B1588128*

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An In-depth Analysis of Preclinical Data and Therapeutic Potential

Regaloside B, a phenylpropanoid glycoside isolated from the bulbs and flowers of *Lilium* species, has emerged as a promising natural compound with significant anti-inflammatory and potential neuroprotective properties. This technical guide provides a comprehensive review of the existing scientific literature on **Regaloside B**, with a focus on its pharmacological activities, underlying mechanisms of action, and relevant experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Pharmacological Activities of Regaloside B

The primary pharmacological activity of **Regaloside B** documented in the literature is its anti-inflammatory effect. Additionally, recent studies have suggested its potential as a neuroprotective agent and an inhibitor of the Z α domain of adenosine deaminase acting on RNA 1 (ADAR1).

Anti-inflammatory Activity

Regaloside B has been shown to exert its anti-inflammatory effects by inhibiting key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A key study by Thi et al. (2017) provides quantitative data on the inhibitory effects of **Regaloside B** on the expression of these pro-inflammatory enzymes in RAW 264.7 macrophage cells.[\[1\]](#)

Table 1: In Vitro Anti-inflammatory Activity of **Regaloside B**[\[1\]](#)

Target	Cell Line	Concentration	% Inhibition
iNOS Expression	RAW 264.7	50 µg/mL	29.7%
COX-2 Expression	RAW 264.7	50 µg/mL	1.1%
p-p65/p65 Ratio	RAW 264.7	50 µg/mL	59.3%
VCAM-1 Expression	RAW 264.7	50 µg/mL	66.2%

These findings suggest that **Regaloside B**'s anti-inflammatory mechanism involves the downregulation of iNOS and VCAM-1 expression, as well as the inhibition of the NF-κB signaling pathway, as evidenced by the decreased ratio of phosphorylated p65 to total p65.[\[1\]](#)

Neuroprotective Potential

While direct experimental studies on the neuroprotective effects of **Regaloside B** are currently limited, its anti-inflammatory properties suggest a potential role in mitigating neuroinflammation, a key process in the pathogenesis of various neurodegenerative diseases. Further research is warranted to explore the direct neuroprotective effects of **Regaloside B** in relevant in vitro and in vivo models of neurological disorders.

Inhibition of ADAR1

A recent high-throughput virtual screening study identified **Regaloside B** as a potential inhibitor of the Zα domain of ADAR1.[\[2\]](#)[\[3\]](#) This interaction was subsequently confirmed using surface plasmon resonance techniques.[\[2\]](#) The Zα domain of ADAR1 is involved in binding to Z-DNA and Z-RNA and plays a role in the innate immune response. Inhibition of this domain represents a potential therapeutic strategy for certain autoimmune diseases and cancers. However, detailed quantitative binding data and functional assay results are not yet publicly available.

Experimental Protocols

This section details the methodologies employed in the key studies cited in this review.

Isolation of Regaloside B from Lilium Asiatic Hybrid Flowers[1]

- **Extraction:** Dried and powdered flowers of Lilium Asiatic hybrids were extracted with 80% aqueous methanol (MeOH) at room temperature. The extract was then partitioned between ethyl acetate (EtOAc) and water.
- **Chromatography:** The EtOAc-soluble fraction was subjected to silica gel column chromatography, followed by octadecyl silica gel (ODS) column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure **Regaloside B**.

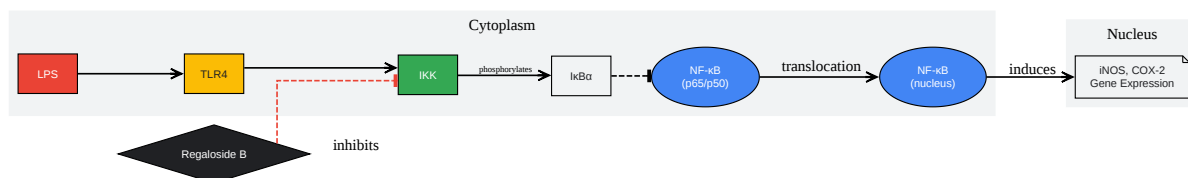
In Vitro Anti-inflammatory Assays[1]

- **Cell Culture:** RAW 264.7 macrophage cells were used.
- **Treatment:** Cells were pre-treated with **Regaloside B** (50 µg/mL) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
- **Western Blot Analysis:** Protein expression levels of iNOS, COX-2, p65, and phospho-p65 (p-p65) were determined by Western blotting.
- **VCAM-1 Expression:** The expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) was also assessed.[1]

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Regaloside B

The anti-inflammatory effects of **Regaloside B** are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. **Regaloside B** appears to interfere with this cascade by reducing the phosphorylation of the p65 subunit of NF-κB.[1]

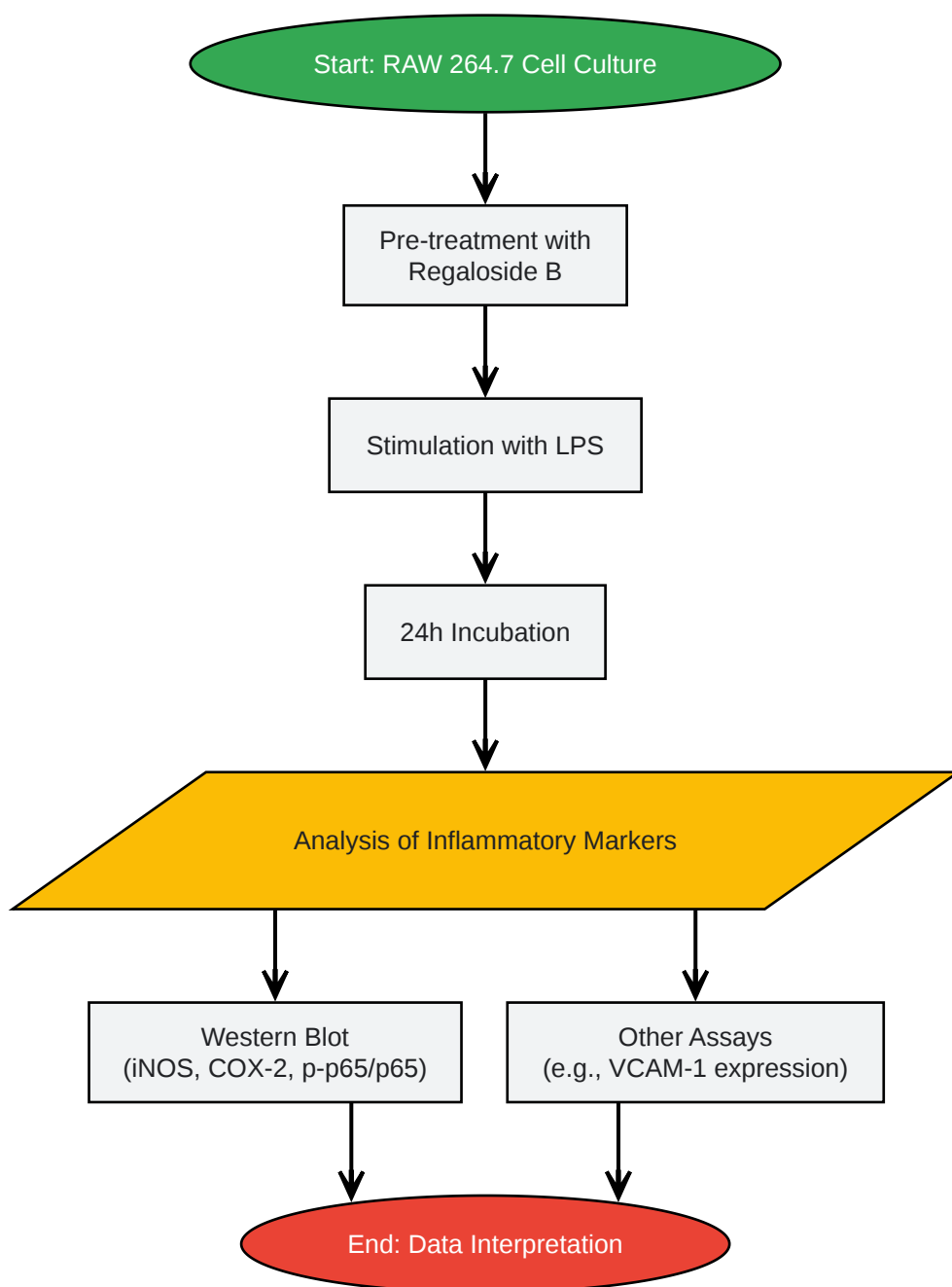


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Caption: Proposed anti-inflammatory signaling pathway of **Regaloside B**.

Experimental Workflow for In Vitro Anti-inflammatory Activity Assessment

The general workflow for evaluating the in vitro anti-inflammatory activity of **Regaloside B** involves cell culture, treatment with the compound and an inflammatory stimulus, and subsequent analysis of inflammatory markers.



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